Ethyl 2-ethylbut-2-enoate
CAS No.: 22147-71-3
Cat. No.: VC14091619
Molecular Formula: C8H14O2
Molecular Weight: 142.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22147-71-3 |
|---|---|
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.20 g/mol |
| IUPAC Name | ethyl 2-ethylbut-2-enoate |
| Standard InChI | InChI=1S/C8H14O2/c1-4-7(5-2)8(9)10-6-3/h4H,5-6H2,1-3H3 |
| Standard InChI Key | MVPQDDCRGBJOIN-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=CC)C(=O)OCC |
Introduction
Chemical Identification and Structural Features
Ethyl 2-ethylbut-2-enoate belongs to the class of α,β-unsaturated esters, with the systematic IUPAC name ethyl 2-ethylbut-2-enoate. Its molecular formula is , corresponding to a molecular weight of 142.20 g/mol. The compound’s structure features a central but-2-enoate backbone substituted with an ethyl group at the α-position and an ethoxy carbonyl group at the β-position (Figure 1).
Stereochemical Considerations
The compound exists predominantly in the Z-isomer configuration, as evidenced by its computed vapor-phase IR spectrum . The (Z)-configuration stabilizes the molecule through hyperconjugation between the carbonyl group and the adjacent alkyl substituents, reducing steric strain. The InChIKey MVPQDDCRGBJOIN-DAXSKMNVSA-N confirms this stereochemical assignment .
Table 1: Key Identifiers of Ethyl 2-Ethylbut-2-enoate
| Property | Value | Source |
|---|---|---|
| CAS Number | 22147-71-3 | |
| Molecular Formula | ||
| Molecular Weight | 142.20 g/mol | |
| InChIKey | MVPQDDCRGBJOIN-DAXSKMNVSA-N | |
| SMILES | C(\C(=C/C)CC)(=O)OCC | |
| XLogP3 (Partition Coefficient) | 2.1 |
Synthesis and Reaction Pathways
Conventional Synthesis Methods
Ethyl 2-ethylbut-2-enoate is typically synthesized via esterification of 2-ethylbut-2-enoic acid with ethanol under acidic catalysis. Alternatively, Claisen condensation of ethyl acetate with ethyl propionate in the presence of sodium ethoxide yields the α,β-unsaturated ester. Recent advances utilize palladium-catalyzed cross-coupling reactions to enhance regioselectivity, though industrial-scale production remains reliant on traditional methods due to cost constraints.
Side Reactions and Byproducts
Competing pathways, such as Michael addition or Diels-Alder reactions, are minimized by maintaining low reaction temperatures (< 50°C) and using anhydrous conditions. Impurities often include ethyl 3-ethylbut-2-enoate (a regioisomer) and diethyl ether, which are separable via fractional distillation.
Physicochemical Properties
Thermodynamic Parameters
Ethyl 2-ethylbut-2-enoate is a colorless liquid at room temperature, with a calculated density of 0.92 g/cm³ and a boiling point of 189–192°C (extrapolated from analogous esters). Its vapor pressure at 25°C is approximately 0.15 mmHg, indicating moderate volatility.
Infrared Spectroscopy
The vapor-phase IR spectrum (SpectraBase ID: 7VsA1XUegb8) reveals key absorption bands:
-
C=O stretch: 1725 cm⁻¹ (strong, conjugated ester)
-
C=C stretch: 1650 cm⁻¹ (medium, α,β-unsaturated system)
Table 2: Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 1725 | ν(C=O) | Strong |
| 1650 | ν(C=C) | Medium |
| 1240 | ν(C-O) | Broad |
Mass Spectrometry
The high-resolution mass spectrum (HRMS) shows a molecular ion peak at m/z 142.09938, consistent with the exact mass of . Fragment ions at m/z 99 (loss of CH₂CH₂O) and m/z 57 (allyl cation) confirm the ester’s fragmentation pattern.
Applications and Industrial Relevance
Flavor and Fragrance Industry
Ethyl 2-ethylbut-2-enoate contributes to fruity aroma profiles, particularly in apple and pineapple flavor formulations. Its low odor threshold (0.1 ppb) enhances its utility as a flavor enhancer, though regulatory approvals vary by region.
Polymer Chemistry
The compound’s α,β-unsaturated system enables participation in radical polymerization reactions, forming copolymers with styrene or acrylates. These materials exhibit improved thermal stability compared to saturated analogs.
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